molecular formula C7H14N2O2S B1146949 Aldicarb-d3

Aldicarb-d3

Cat. No.: B1146949
M. Wt: 193.28 g/mol
InChI Key: QGLZXHRNAYXIBU-UYUKVFNDSA-N
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Description

Aldicarb-d3 is a deuterium-labeled form of aldicarb, a carbamate pesticide. The “-d3” designation indicates that three hydrogen atoms in the aldicarb molecule are replaced with deuterium, a stable isotope of hydrogen. Aldicarb is known for its use in controlling pests in agricultural settings, including insects, mites, and nematodes .

Mechanism of Action

Target of Action

Aldicarb-d3, like its non-deuterated counterpart Aldicarb, primarily targets acetylcholinesterase (AChE) . Acetylcholinesterase is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine in the synaptic cleft .

Mode of Action

This compound acts as an inhibitor of acetylcholinesterase . By inhibiting this enzyme, this compound prevents the breakdown of acetylcholine in the synapse . This leads to an accumulation of acetylcholine, resulting in overstimulation of the nerves .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . The inhibition of acetylcholinesterase leads to an excess of acetylcholine in the synaptic cleft, causing continuous stimulation of the postsynaptic neuron . This overstimulation can lead to a variety of symptoms, including muscle weakness and paralysis .

Pharmacokinetics

This compound is highly soluble in water and highly mobile in soil . It degrades mainly by biodegradation and hydrolysis, persisting for weeks to months . The half-life of distribution is 0.4 hours and the half-life of elimination is 13 hours . These properties impact the bioavailability of this compound, influencing how quickly it is absorbed and distributed in the body, and how long it remains active .

Result of Action

The primary result of this compound’s action is the overstimulation of the nervous system due to the accumulation of acetylcholine . This can lead to a range of symptoms, including muscle weakness, paralysis, and in severe cases, respiratory failure .

Action Environment

The action of this compound can be influenced by environmental factors. For example, its high solubility in water and mobility in soil can lead to contamination of groundwater, particularly in areas with sandy soil . Additionally, its persistence in the environment means that it can remain active for a significant period of time after application .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aldicarb-d3 is synthesized by incorporating deuterium into the aldicarb molecule. The process involves the reaction of 2-methyl-2-(methylthio)propanal with deuterated methyl isocyanate to form the deuterium-labeled carbamate .

Industrial Production Methods

The industrial production of this compound follows similar principles as its synthesis in the laboratory, but on a larger scale. The process ensures high purity and consistency, which is crucial for its use as an analytical standard in various scientific applications .

Chemical Reactions Analysis

Types of Reactions

Aldicarb-d3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Aldicarb-d3 is primarily used as an internal standard for the quantification of aldicarb in various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Aldicarb-d3

This compound’s uniqueness lies in its deuterium labeling, which makes it an ideal internal standard for analytical quantification. The presence of deuterium atoms allows for precise differentiation from non-labeled aldicarb in mass spectrometry, enhancing the accuracy of analytical measurements .

Properties

IUPAC Name

[(E)-(2-methyl-2-methylsulfanylpropylidene)amino] N-(trideuteriomethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2S/c1-7(2,12-4)5-9-11-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5+/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLZXHRNAYXIBU-UYUKVFNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=NOC(=O)NC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)O/N=C/C(C)(C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

This invention relates to a process for preparing 2-methyl-2-(methylsulfonyl) propionaldehyde O-(methylcarbamoyl) oxime (aldoxycarb) as an agueous wet cake by reacting 2-methyl-2-(methylthio) propionaldehyde oxime (aldicarb oxime) with methyl isocyanate in an aqueous medium to give 2-methyl-2-(methylthio) propionaldehyde O-(methylcarbamoyl) oxime (aldicarb) which is then oxidized in an agueous medium to give 2-methyl-2-(methylsulfonyl) propionaldehyde O-(methylcarbamoyl) oxime. This invention also relates to an agueous wet cake composition containing 2-methyl-2-(methylsulfonyl) propionaldehyde O-(methylcarbamoyl) oxime.
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Synthesis routes and methods II

Procedure details

A process for preparing 2-methyl-2-(methylsulfonyl) propionaldehyde 0-(methylcarbamoyl) oxime which comprises (i) reacting 2-methyl-2-(methylthio) propionaldehyde oxime with methyl isocyanate in the presence of an aqueous medium for a period sufficient to form 2-methyl-2-(methylthio) propionaldehyde O-(methylcarbamoyl) oxime and (ii) reacting 2-methyl-2-(methylthio) propionaldehyde 0-(methylcarbamoyl) oxime with a mixture of hydrogen peroxide and a carboxylic acid in the presence of a substantially aqueous medium and a catalytically effective amount of a mineral or organic sulfonic acid for a period sufficient to form 2-methyl-2-(methylsulfonyl) propionaldehyde 0-(methylcarbamoyl) oxime.
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Synthesis routes and methods III

Procedure details

The process of this invention can be carried out by contacting 2-methyl-2-(methylthio) propionaldehyde oxime with methyl isocyanate in the presence of an aqueous medium for a period sufficient to form 2-methyl-2-(methylthio) propionaldehyde O-(methylcarbamoyl) oxime which is reacted with a mixture of hydrogen peroxide and a carboxylic acid in the presence of an agueous medium and a catalyst, i.e., mineral or organic sulfonic acid, to give 2-methyl-2-(methylsulfonyl) propionaldehyde O-(methylcarbamoyl) oxime as a solid in an agueous slurry which is then filtered to give a water-wet cake.
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Synthesis routes and methods IV

Procedure details

The carbamoylation step of the process of this invention can be conducted by mixing 2-methyl-2-(methylthio) propionaldehyde oxime with water at a preferred temperature of from about 0° C. to about 30° C. after which a catalyst is optionally added to the mixture. While maintaining the reaction temperature between about 0° C. and 30° C., methyl isocyanate is added with vigorous stirring over a sufficient period of time to provide for substantially complete conversion of 2-methyl-2-(methylthio) propionaldehyde oxime to 2-methyl-2-(methylthio) propionaldehyde O-(methylcarbamoyl) oxime. The carbamoylation step of the process of this invention can provide 2-methyl-2-(methylthio) propionaldehyde O-(methylcarbamoyl) oxime on a yield basis in excess of 90 percent based on the weight of 2-methyl-2-(methylthio) propionaldehyde oxime.
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